(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide
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Overview
Description
(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a tert-butyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide typically involves the reaction of 4-tert-butylaniline with 4-chlorocinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-tert-butylphenyl)-3-(4-fluorophenyl)prop-2-enamide
- (2Z)-N-(4-tert-butylphenyl)-3-(4-bromophenyl)prop-2-enamide
- (2Z)-N-(4-tert-butylphenyl)-3-(4-methylphenyl)prop-2-enamide
Uniqueness
(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide, commonly referred to as a derivative of phenylpropanoic acid, has garnered attention in pharmaceutical research for its potential biological activities. This compound is characterized by a unique chemical structure that allows it to interact with various biological pathways, making it a candidate for therapeutic applications.
- Chemical Formula : C19H20ClNO
- CAS Number : 898792-96-6
- Molecular Weight : 313.83 g/mol
- Structure : The compound features a prop-2-enamide backbone with tert-butyl and chlorophenyl substituents, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Recent studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in neurodegenerative disorders and cancer.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |
PC-3 (Prostate Cancer) | 7.5 | Inhibits proliferation |
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor. This action helps to increase acetylcholine levels in the brain, which is critical for cognitive function.
- AChE Inhibition : The compound demonstrated an IC50 value of approximately 10 µM in AChE inhibition assays, indicating moderate potency compared to established inhibitors.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis.
Study 2: Neuroprotective Properties
In a separate investigation focusing on neuroprotection, researchers assessed the compound's ability to inhibit AChE activity in vitro. The findings suggested that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its ability to enhance cholinergic transmission.
Properties
IUPAC Name |
(Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-19(2,3)15-7-11-17(12-8-15)21-18(22)13-6-14-4-9-16(20)10-5-14/h4-13H,1-3H3,(H,21,22)/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVUZUUMFKKZAV-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.